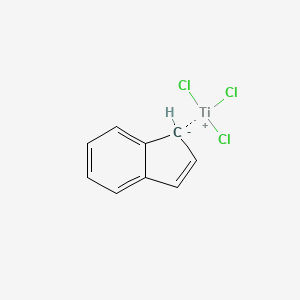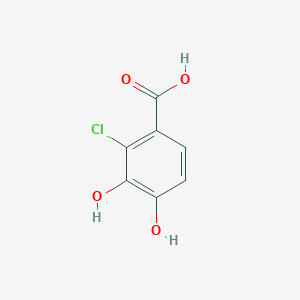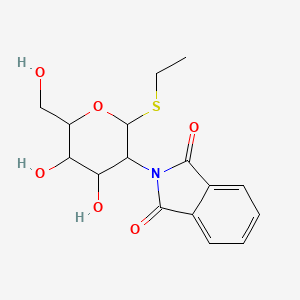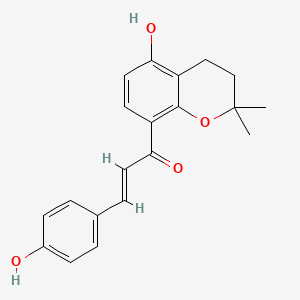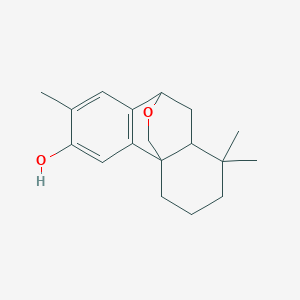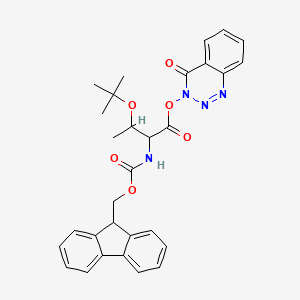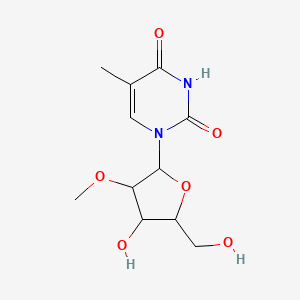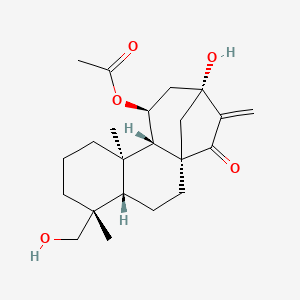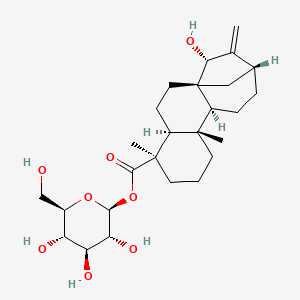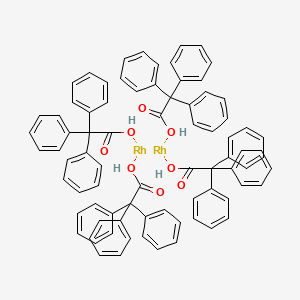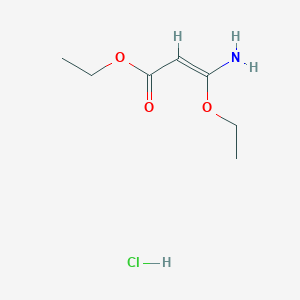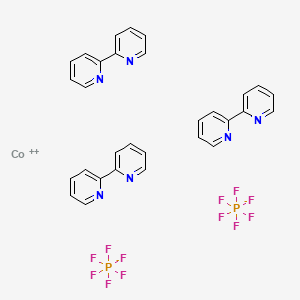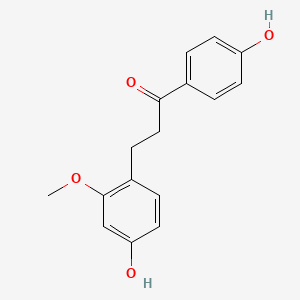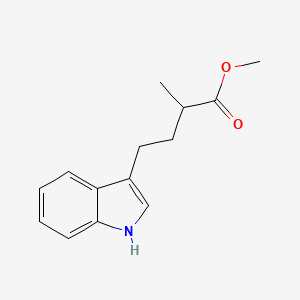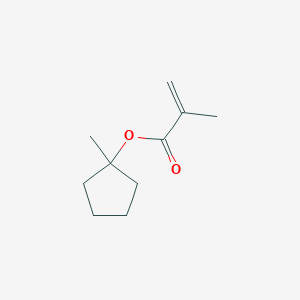
1-Methylcyclopentyl methacrylate
概要
説明
1-Methylcyclopentyl methacrylate (1-MCPMA) is an organic compound that has been used in a variety of scientific research applications. It is a monomer with a molecular weight of 132.2 g/mol, and it has the molecular formula of C8H12O2. 1-MCPMA is a colorless liquid with a boiling point of 184°C and a melting point of -45°C. It is miscible in most organic solvents, including ether, ethanol, and benzene, and it has a pleasant smell. 1-MCPMA is used in a variety of scientific research applications, including synthesis, biomedical research, and industrial chemistry.
科学的研究の応用
Dental Polymers : 1-Methylcyclopentyl methacrylate has been studied in the context of dental applications. It shows potential for low polymerization shrinkage systems, which is crucial for dental materials. Research has explored its mechanical properties, indicating its suitability for clinical applications due to its ductility and mechanical properties compared to other materials like poly(methyl methacrylate) (Patel & Braden, 1991).
Biocatalytic Degradation : Another application of methacrylates like poly(methyl methacrylate) is in the field of environmental protection. Studies have shown that these compounds can be used for the biocatalytic degradation of antibiotics, such as tetracycline, through processes involving immobilized laccase (Zdarta et al., 2020).
Protein Microarrays : Methacrylates have been successfully used to functionalize poly(methyl methacrylate) for the development of high-performance protein microarrays. This application is particularly relevant in the field of proteomics and clinical diagnostics, such as the detection of hepatitis B virus biomarkers in human serum (Liu et al., 2010).
Polymerization Studies : The behavior of methacrylates in polymerization processes has been extensively studied. These studies provide insights into the chemical mechanisms and kinetics involved in the polymerization of methacrylates, contributing to the advancement of polymer science and material engineering (Moszner et al., 2003).
Medical Applications : Methacrylates like methyl methacrylate have been used in medical applications, such as in the stabilization and replacement of tumors in the cervical spine. Their use in such contexts highlights their potential in surgical procedures and orthopedic applications (Dunn, 1977).
Denture Base Resin Modification : The modification of denture base resin using methacrylate monomers like methyl methacrylate has been investigated to improve the mechanical properties and biocompatibility of denture bases, which could have significant implications for dental prosthetics (Ajay et al., 2020).
Inhalation Studies : Inhalation studies have been conducted to understand the effects of methyl methacrylate on the respiratory system. This research is crucial for assessing occupational hazards and implementing safety measures in environments where methacrylates are used (Aydın et al., 2002).
特性
IUPAC Name |
(1-methylcyclopentyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(11)12-10(3)6-4-5-7-10/h1,4-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDNHCEDWYFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopentyl methacrylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

